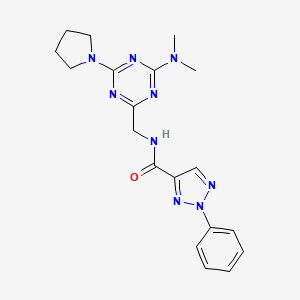

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that captures interest due to its intricate chemical structure and potential applications. This compound belongs to the class of triazole carboxamides, which are recognized for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Coupling of this intermediate with an azide derivative to form the triazole moiety.

Final conjugation of the phenyl-2H-1,2,3-triazole with a carboxamide functional group.

Industrial production methods may employ similar reactions but are optimized for scale, yield, and purity, involving advanced purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, such as:

Oxidation: Undergoes oxidative reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxide derivatives.

Reduction: Reacts with reducing agents, potentially altering its functional groups while maintaining the core structure.

Substitution: Participates in nucleophilic or electrophilic substitution reactions, where functional groups attached to the triazine or triazole rings can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation Reagents: KMnO4, H2O2, or other peroxides.

Reduction Reagents: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution Reagents: Halides or other nucleophiles/electrophiles in organic solvents.

Major Products

The products from these reactions vary but generally involve the modification of the functional groups on the triazine or triazole rings, yielding derivatives with altered physicochemical properties.

Wissenschaftliche Forschungsanwendungen

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has found applications in several scientific fields:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the construction of complex molecular frameworks.

Biology: Potentially investigated for its bioactive properties, including antimicrobial, antifungal, and anticancer activities.

Medicine: Evaluated for therapeutic potential in drug development, targeting specific enzymes or receptors.

Industry: Employed in the design of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The compound's mechanism of action involves interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its triazole and triazine rings allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for its biological activity. These interactions can modulate various biochemical pathways, ultimately leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds like triazole derivatives, benzotriazoles, or other carboxamides, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its:

Enhanced Bioactivity: The combination of triazole and triazine rings may provide superior biological activity.

Versatility in Synthesis: Its structure allows for diverse modifications, making it a valuable scaffold for drug development.

List of Similar Compounds

1,2,3-Triazole derivatives

Benzotriazoles

Carboxamide-containing heterocycles

Biologische Aktivität

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a novel compound with potential applications in various therapeutic areas, particularly in oncology and antimicrobial resistance. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and antimicrobial efficacy.

Chemical Structure

The compound features a complex structure that integrates a triazole moiety with a pyrrolidine and a dimethylamino group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.

- Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis. The presence of the dimethylamino group enhances interaction with cellular targets, leading to increased cytotoxicity.

Case Study: Anticancer Efficacy

In a study involving MDA-MB-231 cells, it was found that the compound significantly reduced colony formation at concentrations as low as 1 µM. The IC50 values for these tests were determined to be around 2 µM, indicating potent activity against breast cancer cells .

Antimicrobial Activity

This compound also shows promise in combating microbial infections, particularly those caused by resistant strains of bacteria and fungi.

The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with essential metabolic pathways. The compound has been tested against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Results from Studies

In vitro assays revealed that this compound exhibited significant inhibitory effects on:

- Staphylococcus aureus

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL depending on the strain tested .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole or pyrrolidine moieties can lead to enhanced biological activities.

| Modification | Effect on Activity |

|---|---|

| Dimethylamino Group | Increases cytotoxicity in cancer cells |

| Triazole Ring Substituents | Alters antimicrobial potency |

| Pyrrolidine Variants | Modifies selectivity towards different cancer types |

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O/c1-26(2)18-22-16(23-19(24-18)27-10-6-7-11-27)13-20-17(29)15-12-21-28(25-15)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,20,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHDZIOWMAVKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.